

# Clarification Required: The Identity of "CI-39" for In Vivo Delivery Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CI-39     |           |
| Cat. No.:            | B15073255 | Get Quote |

Initial searches for a specific therapeutic agent designated "CI-39" have not yielded sufficient information to develop the requested detailed Application Notes and Protocols for in vivo delivery. The term "CI-39" as a standalone identifier for a specific, well-characterized compound with available in vivo administration data is not readily found in the scientific literature.

The search results indicate that "CI-39" appears in various contexts, none of which provide the necessary data for fulfilling the user's request:

- Confidence Intervals: In many scientific publications, "CI" is the standard abbreviation for "Confidence Interval," a statistical measure of the reliability of an estimate. The number "39" often appears as part of a 95% CI range (e.g., "95% CI, 39-56"). In these instances, "CI-39" is not the name of a substance.
- Citations: In some documents, bracketed numbers like "[1]" are used for citations, and the preceding letters "CI" may be part of the text for other reasons.
- Natural Product Isolate: One study mentions an antiviral natural product isolated from the
  root of Isatis indigotica which was designated CI-39. However, the research presented
  focuses on its discovery, structural determination, and in vitro antiviral activity. The
  publication does not provide any information regarding its in vivo delivery, pharmacokinetics,
  or specific administration protocols in animal models or humans.



Without a clear identification of the specific molecule of interest and corresponding research detailing its in vivo use, it is not possible to generate the requested data tables, experimental protocols, and visualizations.

To proceed, please provide clarification on the specific compound or therapeutic agent referred to as "CI-39." Helpful information would include:

- The chemical name or structure.
- The class of drug or molecule (e.g., small molecule, peptide, nucleic acid).
- A reference to a specific publication or patent that describes its in vivo use.
- The therapeutic area of interest.

Upon receiving more specific information, a new search will be initiated to gather the necessary data to create the comprehensive Application Notes and Protocols as requested.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Clarification Required: The Identity of "CI-39" for In Vivo Delivery Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073255#ci-39-delivery-methods-in-vivo]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com